molecular formula C18H13F3N6O B2547099 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892744-13-7

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2547099
CAS No.: 892744-13-7
M. Wt: 386.338
InChI Key: FBSSQLSSOYMNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a high-purity chemical compound designed for research and development applications. With a molecular formula of C18 H13 F3 N6 O and a molecular weight of 386.33, this complex molecule features a unique hybrid structure incorporating two privileged heterocyclic scaffolds: a 1,2,4-oxadiazole and a 1H-1,2,3-triazole. The 1,2,4-oxadiazole moiety is recognized in medicinal chemistry as a bioisostere for ester and amide functional groups, often contributing to improved metabolic stability and pharmacokinetic properties in drug candidates . This heterocycle is found in commercially available drugs and has been associated with a wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents . The presence of the 2-methylphenyl substitution on the oxadiazole ring and the 3-(trifluoromethyl)phenyl group on the triazole ring makes this compound a valuable building block for constructing targeted libraries in drug discovery. The trifluoromethyl group, in particular, is a common motif in agrochemicals and pharmaceuticals that can enhance a molecule's lipophilicity and metabolic stability. This compound is supplied with guaranteed purity and is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is ideal for researchers investigating new therapeutic agents or probing the interactions of heterocyclic compounds with biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O/c1-10-5-2-3-8-13(10)16-23-17(28-25-16)14-15(22)27(26-24-14)12-7-4-6-11(9-12)18(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSSQLSSOYMNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H15F3N6O
  • Molecular Weight : 396.35 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

The structure features a triazole ring and an oxadiazole moiety, which are both recognized for their roles in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under discussion has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

  • Inhibition of Key Enzymes : Similar to other oxadiazole derivatives, this compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
  • Apoptosis Induction : Research indicates that compounds containing oxadiazole structures can induce apoptosis in cancer cells. For instance, derivatives have been shown to increase p53 expression and activate caspase pathways leading to cell death .
  • Molecular Docking Studies : Docking studies suggest that this compound could bind effectively to target proteins involved in cancer progression, similar to known anticancer drugs like Tamoxifen .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends beyond anticancer properties. They have also demonstrated significant antimicrobial effects:

  • Broad Spectrum Activity : Research indicates that 1,3,4-oxadiazoles exhibit antimicrobial properties against various pathogens, including bacteria and fungi . The presence of functional groups such as trifluoromethyl enhances their potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Functional GroupEffect on Activity
Triazole RingEnhances binding to target proteins
Oxadiazole MoietyIncreases cytotoxicity against cancer cells
Trifluoromethyl GroupImproves lipophilicity and membrane permeability

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A study found that specific oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a triazole ring fused with an oxadiazole moiety, which is known for its diverse biological activities. The presence of trifluoromethyl and methylphenyl groups enhances its lipophilicity and biological activity. The molecular formula is C20H19N5OC_{20}H_{19}N_5O, with a molecular weight of approximately 333.4 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing triazole and oxadiazole rings. For instance, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer potential through in vitro assays. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that the structural features of the oxadiazole and triazole contribute to their biological activity .

Antidiabetic Properties

Research has also explored the antidiabetic effects of similar compounds. A study involving the synthesis of 1,3,4-oxadiazoles revealed their potential as anti-diabetic agents through mechanisms that include inhibition of carbohydrate-hydrolyzing enzymes . The compound under discussion could potentially exhibit similar properties due to its structural analogies.

Antimicrobial Activity

Compounds with oxadiazole and triazole functionalities have been reported to possess antimicrobial properties. The interaction between these compounds and bacterial enzymes suggests a mechanism of action that could inhibit bacterial growth. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria .

Photophysical Properties

The incorporation of triazole and oxadiazole groups in materials science has led to advancements in photophysical applications. Theoretical calculations have indicated that compounds like this one can exhibit nonlinear optical properties, making them suitable for applications in optoelectronics .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound to various biological targets. These studies utilize computational methods to predict how well the compound interacts with specific proteins, which is crucial for drug design .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized various derivatives based on the oxadiazole structure and tested them against cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of synthesized triazole derivatives against common pathogens. The findings revealed promising results, with several compounds showing activity comparable to traditional antibiotics .

Comparison with Similar Compounds

SLM6031434 (SphK2 Inhibitor)

Structure : Combines oxadiazole with a pyrrolidine-carboximidamide group and 4-(octyloxy)-3-(trifluoromethyl)phenyl .
Activity : Potent SphK2 inhibition (IC₅₀ < 100 nM) .
Comparison :

  • The target compound lacks the octyloxy chain, reducing hydrophobicity.
  • Both share a trifluoromethylphenyl group, suggesting shared pharmacophore elements for target engagement.

V-0219 (GLP-1R Positive Allosteric Modulator)

Structure: Morpholine-piperidine linked to oxadiazole and 4-(trifluoromethyl)phenyl. Activity: Subnanomolar potency in insulin secretion assays . Comparison:

  • Both compounds highlight the importance of the trifluoromethylphenyl-oxadiazole motif in allosteric modulation.

Anticancer Triazole Derivatives

Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
Activity : Antiproliferative properties via triazole-mediated DNA intercalation .
Comparison :

  • The target compound replaces the benzothiazole and nitro groups with oxadiazole and trifluoromethylphenyl, likely shifting mechanism toward kinase or protease inhibition.
  • Molecular weight difference (386 vs. ~350 g/mol) may influence tumor penetration.

Energetic Materials

Example : Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azofurazan)
Application : High-density energetic compounds .
Comparison :

  • The target compound’s oxadiazole-triazole system is less nitrogen-rich, making it less suitable for energetic applications but more favorable for drug design.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP (Predicted)
Target Compound 386.34 1 7 3.8
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine 274.27 1 4 2.9
4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine 245.22 1 5 2.5

Key Observations :

  • The target compound’s higher molecular weight and logP suggest prolonged plasma half-life but reduced aqueous solubility compared to simpler analogs.
  • The 1,2,3-triazole core may improve metabolic stability over thiadiazole derivatives .

Q & A

Q. What are the standard synthetic routes for 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole and triazole cores separately. For the oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) is common . The triazole ring can be constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-(trifluoromethyl)phenyl azide and a substituted alkyne. Final coupling of the two fragments may employ nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous triazole-oxadiazole systems .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC/GC-MS for purity assessment (>95% recommended for biological assays).
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and electronic environments. The trifluoromethyl group will show distinct ¹⁹F signals near -60 ppm .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry, as demonstrated for related triazole derivatives .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating 2-methylphenyl group on the oxadiazole may stabilize the ring via resonance, reducing electrophilicity at the oxadiazole C-5 position. In contrast, the electron-withdrawing trifluoromethyl group on the triazole enhances electrophilicity at adjacent sites, facilitating nucleophilic substitution or metal-catalyzed coupling. Computational studies (DFT) on analogous systems suggest that the trifluoromethyl group lowers the LUMO energy by ~1.5 eV, promoting reactivity in Pd-catalyzed cross-couplings . Experimental optimization should include screening ligands (e.g., XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to balance steric and electronic effects .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Replicate experiments in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
  • Solubility optimization : Use co-solvents (DMSO/PEG-400) or surfactants (Tween-80) to mitigate aggregation artifacts. Solubility data for similar triazoles (e.g., 18.1 µg/mL at pH 7.4 ) suggest this compound may require formulation adjustments.
  • Metabolic stability testing : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to identify confounding effects of rapid degradation .

Q. How can crystallographic data inform the design of derivatives with improved target binding?

Methodological Answer: X-ray structures of related 1,2,3-triazoles reveal planar geometries with dihedral angles <5° between aromatic substituents and the triazole core, enabling π-π stacking with protein targets . For this compound:

  • Map the trifluoromethyl group’s position to exploit hydrophobic pockets (e.g., in kinase ATP-binding sites).
  • Use isosteric replacements (e.g., replacing 2-methylphenyl with 3-fluorophenyl) to enhance van der Waals interactions, guided by crystallographic data on halogen bonding .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound’s bioactivity studies?

Methodological Answer:

  • Nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values.
  • Bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics.
  • Hill slope analysis to detect cooperative binding effects, which are common in multi-heterocyclic compounds due to conformational flexibility .

Q. How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • Buffer conditions : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.
  • Analytical endpoints : Monitor degradation via LC-MS/MS, focusing on hydrolytic cleavage of the oxadiazole ring (a known liability in acidic conditions ).
  • Light sensitivity : Conduct parallel studies under UV/visible light to assess photodegradation, critical for in vivo applications.

Advanced Methodological Challenges

Q. How can regioselectivity issues during triazole functionalization be addressed?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer reactivity toward the desired position.
  • Transition-metal catalysis : Use Pd/Ni catalysts with chelating ligands to achieve C-H functionalization at specific triazole positions .
  • Computational modeling : Predict reactive sites using Fukui indices or dual descriptor analysis in DFT studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.